Naltriben mesylate falls under the category of opioid receptor modulators. It is classified specifically as a selective delta opioid receptor agonist, which distinguishes it from other opioids that primarily target mu receptors. This selective action may provide benefits in pain management and addiction treatment without the typical side effects associated with mu-opioid agonists.
The synthesis of naltriben mesylate involves several steps, which can be broadly categorized into:
The specific conditions for these reactions can vary based on the desired purity and yield but generally involve standard organic synthesis techniques such as refluxing in solvents like dimethyl sulfoxide or methanol, followed by precipitation or extraction methods .
Naltriben mesylate has a complex molecular structure characterized by its functional groups that facilitate its interaction with opioid receptors. The molecular formula is typically represented as C₁₈H₂₃N₃O₄S.
The three-dimensional conformation of naltriben mesylate plays a significant role in its biological activity, influencing how it fits into the delta opioid receptor site .
Naltriben mesylate participates in various chemical reactions typical for opioid derivatives:
These studies are crucial for understanding the pharmacokinetics and dynamics of naltriben mesylate .
Naltriben mesylate functions primarily as an agonist at delta opioid receptors. Its mechanism involves:
Naltriben mesylate exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into dosage forms suitable for clinical use .
Naltriben mesylate has several potential applications in scientific research and clinical practice:
Continued research into naltriben mesylate's efficacy and safety profile will be critical for its development into a therapeutic agent .
Naltriben mesylate (systematic name: (4bS,8R,8aS,14bR)-7-(Cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2',3'-g]isoquinoline-1,8a-diol methanesulfonate) is a benzofuran derivative of the prototypical DOR antagonist naltrindole. Its molecular formula is C₂₆H₂₅NO₄·CH₃SO₃H, with a molecular weight of 511.59 g/mol [1] [10]. The compound appears as a solid powder with ≥98% purity and is soluble in dimethyl sulfoxide (DMSO) with gentle warming [1] [3]. Its mesylate salt form enhances stability and solubility for experimental use.
Table 1: Chemical Identifiers for Naltriben Mesylate
Identifier Type | Value |
---|---|
CAS Number (mesylate) | 122517-78-6 |
CAS Number (free base) | 111555-58-9 |
IUPAC Name | (4bS,8R,8aS,14bR)-7-(Cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2',3'-g]isoquinoline-1,8a-diol methanesulfonate |
Synonyms | NIH 10924; NTB; Naltrindole benzofuran analog |
Molecular Formula | C₂₆H₂₅NO₄·CH₃SO₃H |
Exact Mass (free base) | 415.1784 g/mol |
The compound's structure features a benzo[b]furanomorphinan core with a cyclopropylmethyl group at the N17 position, critical for δ-receptor affinity. The 3,14β-dihydroxy-4,5α-epoxy moiety and the fused benzofuran ring contribute to its selective binding profile [1] [4].
The evolution of DOR antagonists reflects the growing understanding of opioid receptor complexity:
Table 2: Evolution of Key δ-Opioid Receptor Antagonists
Compound | Receptor Selectivity | δ Receptor Ki (nM) | Selectivity Ratio (δ vs. μ/κ) | Key Advancement |
---|---|---|---|---|
Naloxone | Non-selective | 132 (δ) | δ:μ ≈ 1:5 | First broad opioid antagonist |
Naltrindole (NTI) | Pan-δ | 0.02 (δ) | δ:μ > 100; δ:κ > 100 | First selective DOR antagonist |
BNTX | δ₁-preferring | 0.66 (δ₁) | δ₁:δ₂ ≈ 70:1 | Demonstrated δ receptor heterogeneity |
Naltriben mesylate | δ₂-selective | 0.013 (δ₂) | δ₂:δ₁ ≈ 10:1; δ:μ > 1,400 | Enabled δ₂ functional studies |
This progression enabled researchers to dissect δ-receptor functions: δ₁ receptors modulate spinal analgesia and alcohol consumption, while δ₂ receptors influence supraspinal analgesia, emotional behaviors, and cardiovascular responses [4] [6].
Naltriben mesylate's exceptional selectivity profile makes it indispensable for pharmacological characterization:
Subtype Selectivity Validation: Radioligand binding assays demonstrate naltriben mesylate's high affinity for δ₂ receptors (Kᵢ = 0.013 nM), moderate μ-receptor affinity (Kᵢ = 19 nM), and negligible κ-receptor binding (Kᵢ = 152 nM), yielding δ₂:δ₁ selectivity ratios of 10:1 and δ:μ selectivity >1,400-fold [1] [10]. Functional assays confirm this selectivity: naltriben potently blocks δ₂-mediated antinociception but requires 10-fold higher concentrations to inhibit δ₁ effects [4].
Heteromer Biased Antagonism: In DOR/MOR heteromers—complexes with distinct pharmacological properties—naltriben exhibits "biased antagonism." At low doses (≤100 nM), it blocks methadone-induced endocytosis of DOR/MOR heteromers without inhibiting G-protein signaling. This stabilizes active heteromers at the plasma membrane, revealing their anti-analgesic function:
"Mice treated chronically with methadone plus naltriben showed a significant right shift in the ED₅₀ for opioid-mediated analgesia... Stabilization of the DOR/MOR heteromer produced reduced antinociception" [9]. This contrasts with naltrindole, which blocks both trafficking and signaling, demonstrating naltriben's unique mechanistic utility.
Receptor Cross-Talk Analysis: Naltriben clarifies functional interactions between opioid receptors:
Table 3: Key Research Applications of Naltriben Mesylate
Application Domain | Key Finding Enabled by Naltriben | Experimental System |
---|---|---|
Receptor Subtyping | Confirmed existence of functionally distinct δ₁ and δ₂ populations | [³H]Naltriben binding in mouse brain sections [2] |
Heteromer Pharmacology | Revealed anti-analgesic role of DOR/MOR heteromers | Biased antagonism of heteromer trafficking [9] |
Alcohol Research | Demonstrated δ₂-selective reduction of ethanol self-administration | Operant responding in alcohol-preferring rats [3] |
Cardioprotection | Identified δ₂-mediated infarct reduction pathways | Rat myocardial ischemia-reperfusion model [6] |
Naltriben thus remains essential for deconvoluting the functional outcomes of opioid receptor activation in physiological and pathological states. Its continued use will refine understanding of receptor crosstalk and accelerate development of subtype-targeted therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7